Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[3-(BENZYLOXY)BENZAMIDO]BENZOATE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a piperazine ring, benzoyl group, and ethyl ester functionality. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[3-(BENZYLOXY)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Coupling with Benzamido Derivative: The benzoylpiperazine intermediate is then coupled with a benzamido derivative, which can be synthesized from the reaction of 3-(benzyloxy)benzoic acid with an appropriate amine.
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[3-(BENZYLOXY)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[3-(BENZYLOXY)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[3-(METHOXY)BENZAMIDO]BENZOATE: Similar structure but with a methoxy group instead of a benzyloxy group.
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[3-(HYDROXY)BENZAMIDO]BENZOATE: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[3-(BENZYLOXY)BENZAMIDO]BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C34H33N3O5 |
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Molecular Weight |
563.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C34H33N3O5/c1-2-41-34(40)28-16-17-31(36-18-20-37(21-19-36)33(39)26-12-7-4-8-13-26)30(23-28)35-32(38)27-14-9-15-29(22-27)42-24-25-10-5-3-6-11-25/h3-17,22-23H,2,18-21,24H2,1H3,(H,35,38) |
InChI Key |
SNSOMQVZHUEKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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